3-(6-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine
Description
Properties
Molecular Formula |
C9H10N4S |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
3-(6-ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C9H10N4S/c1-2-6-4-3-5-7(11-6)8-12-9(10)14-13-8/h3-5H,2H2,1H3,(H2,10,12,13) |
InChI Key |
RTMHAJBJBRQHKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC=C1)C2=NSC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidines with Thiosemicarbazides or Isothiocyanates
A common approach involves the reaction of substituted pyridine amidines with thiosemicarbazides or isothiocyanates to form the thiadiazole ring via cyclodehydration. This method typically proceeds through nucleophilic attack of the amidine nitrogen on the electrophilic carbon of the isothiocyanate, followed by ring closure and dehydration.
-
Preparation of 6-ethylpyridin-2-yl amidine intermediate from the corresponding nitrile via Pinner reaction or direct amidination.
Reaction of the amidine with an isothiocyanate derivative under mild conditions (e.g., in tetrahydrofuran at room temperature) with a dehydrating agent or catalyst such as diisopropyl azodiformate (DIAD).
Cyclization to yield this compound with moderate to good yield (reported yields around 30–40%) and high purity.
Regioselective Halogenation and Metal-Catalyzed Coupling
Another synthetic strategy involves regioselective halogenation of 2-aminopyridine derivatives followed by metal-catalyzed cross-coupling reactions to introduce the thiadiazole moiety.
-
Bromination of 2-aminopyridine at the 3-position using N-bromosuccinimide (NBS) or bromine to afford 3-bromo-2-aminopyridine.
Coupling of the brominated intermediate with thiadiazolyl or thiazolyl groups via Buchwald-Hartwig or Ullmann-type reactions using palladium or copper catalysts (e.g., Pd2(dba)3 or CuI) in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Subsequent cyclization and functional group transformations yield the target compound.
Optimization of Reaction Conditions
Solvents: Common solvents include tetrahydrofuran (THF), DMSO, DMF, and ethanol, chosen based on solubility and reaction kinetics.
Temperature: Reactions are generally conducted at ambient to moderate temperatures (0–70 °C), with some cyclizations requiring reflux conditions to drive completion.
Bases and Catalysts: Sodium hydride, cesium carbonate, triethylamine, and metal catalysts (Pd or Cu complexes) are employed to facilitate nucleophilic substitutions and coupling reactions.
Purification: The crude products are typically purified by column chromatography or recrystallization to achieve high purity (>99%) suitable for biological evaluation.
Comparative Table of Preparation Methods
| Method | Key Reagents/Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Amidines + Isothiocyanates | 6-Ethylpyridin-2-yl amidine, isothiocyanate | THF, DIAD, room temperature | ~36 | Moderate yield, high purity, mild conditions |
| Regioselective Bromination + Coupling | 3-Bromo-2-aminopyridine, Pd or Cu catalyst | DMSO/DMF, 25–70 °C | Variable | Metal-catalyzed, requires careful control |
| Cyclization of Thiosemicarbazides | Thiosemicarbazide derivatives | Sulfuric acid, 60–70 °C | Not specified | Acidic conditions, longer reaction times |
Research Findings and Spectroscopic Characterization
Spectroscopic Evidence: The formation of the thiadiazole ring is confirmed by the disappearance of characteristic amide C=O absorption bands in IR spectra and the appearance of new signals in ^1H and ^13C NMR spectra consistent with ring closure.
Tautomerism: Some thiadiazole derivatives exhibit tautomeric forms (aminothiadiazole vs. iminodihydrothiadiazole), which can be distinguished by NMR spectral data.
Purity and Yield: Yields vary depending on the method and substituents but are generally optimized through solvent choice, temperature control, and catalyst loading to achieve high purity (>99%) essential for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
3-(6-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 3-(6-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli. The compound's minimum inhibitory concentration (MIC) has been reported as low as 62.5 μg/mL for related compounds.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 μg/mL |
| Escherichia coli | 125 μg/mL |
Anticancer Potential
The compound has also been studied for its anticancer properties. It is believed to induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation. Research published in the Journal of Medicinal Chemistry highlights its potential as a novel therapeutic agent against various cancer types.
Agricultural Applications
This compound is being explored for its use as a pesticide or herbicide due to its biological activity against pests and weeds. Its effectiveness in controlling agricultural pests can be attributed to its ability to disrupt biological processes within target organisms.
| Application Type | Target Organism | Efficacy |
|---|---|---|
| Herbicide | Common Weeds | High |
| Pesticide | Agricultural Pests | Moderate |
Materials Science
In materials science, the compound is investigated for its potential use in developing new materials with unique properties such as conductivity and fluorescence. Its heterocyclic structure allows for modifications that can enhance material characteristics.
Case Studies
-
Antimicrobial Efficacy Study
A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. Results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics. -
Agricultural Field Trials
Field trials were performed to assess the effectiveness of the compound as a herbicide. The results showed a significant reduction in weed biomass compared to untreated controls, suggesting its potential as an environmentally friendly herbicide alternative.
Mechanism of Action
The mechanism of action of 3-(6-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it can interfere with DNA replication and repair mechanisms, leading to its potential anticancer activity. The presence of the thiadiazole ring allows the compound to form stable complexes with metal ions, which can further enhance its biological activity.
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of 1,2,4-thiadiazol-5-amine derivatives are highly influenced by substituents on the pyridine or aryl rings. Key analogs and their structural differences are summarized below:
Table 1: Structural Comparison of Selected 1,2,4-Thiadiazol-5-amine Derivatives
Physicochemical and Pharmacokinetic Properties
Substituents significantly impact solubility, metabolic stability, and bioavailability:
Table 3: Physicochemical Properties
*Predicted using fragment-based methods.
- Compounds with dual pyridinyl substituents (e.g., di(pyridin-2-yl) derivatives) show favorable pharmacokinetics in rodent models .
Biological Activity
3-(6-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₀N₄S
- Molecular Weight : 206.27 g/mol
- CAS Number : 1179361-30-8
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that thiadiazole derivatives often exhibit:
- Anticancer Activity : Inhibition of cancer cell proliferation through apoptosis induction.
- Antimicrobial Activity : Effective against a range of bacterial and fungal strains.
- Antioxidant Properties : Scavenging free radicals and reducing oxidative stress.
Biological Activity Overview
Anticancer Activity
A study focused on the synthesis of thiadiazole derivatives highlighted the anticancer potential of compounds similar to this compound. The compound was tested against various cancer cell lines, including murine leukemia (L1210) and human cervix carcinoma (HeLa), showing promising results with low IC50 values indicative of potent cytotoxicity .
Antimicrobial Efficacy
Research on thiadiazole derivatives has demonstrated their effectiveness against several pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Antioxidant Properties
The antioxidant capacity of this compound was evaluated using the DPPH assay, revealing its ability to scavenge free radicals effectively. This property may contribute to its protective effects against oxidative stress-related diseases .
Q & A
Q. Basic
- NMR : ¹H and ¹³C NMR can identify substituent effects on the pyridine ring. Downfield shifts in aromatic protons (δ 8.0–9.0 ppm) indicate electron-withdrawing groups, while upfield shifts suggest electron-donating effects .
- FT-IR : Stretching frequencies for C=N (1650–1600 cm⁻¹) and C-S (700–600 cm⁻¹) confirm thiadiazole ring formation .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities, while high-resolution MS validates molecular ion peaks .
How should researchers design structure-activity relationship (SAR) studies to evaluate the biological potential of this compound?
Advanced
Methodology :
Core Modifications : Synthesize analogs with varied pyridine substituents (e.g., 6-propyl, 6-fluoro) and thiadiazole N-substituents .
Bioassays : Test against target enzymes (e.g., kinases, acetylcholinesterase) using fluorometric or colorimetric assays. Include positive controls (e.g., staurosporine for kinase inhibition) .
Data Analysis : Correlate substituent electronic parameters (Hammett σ values) with IC₅₀ trends. For example, electron-withdrawing groups on the pyridine ring may enhance binding to hydrophobic enzyme pockets .
What experimental strategies can resolve contradictions in reported biological activity data for thiadiazol-5-amine derivatives?
Q. Advanced
- Standardized Assays : Replicate conflicting studies under identical conditions (e.g., pH, temperature, solvent) to isolate variables. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses across analogs. Inconsistent IC₅₀ values may reflect differences in target protein conformations .
- Meta-Analysis : Aggregate literature data to identify outliers. For instance, reported IC₅₀ values for kinase inhibitors vary by >10-fold; statistical tools (e.g., Grubbs’ test) can flag anomalous results .
How can computational modeling guide the optimization of this compound for specific therapeutic targets?
Q. Advanced
- Docking Studies : Use Schrödinger Suite or GROMACS to predict binding affinities for targets like EGFR or PARP. Focus on hydrogen bonding between the thiadiazole NH and catalytic residues (e.g., Asp831 in EGFR) .
- MD Simulations : Simulate ligand-protein complexes (50–100 ns) to assess stability. For example, the ethyl group on pyridine may enhance hydrophobic interactions in flexible binding pockets .
- QSAR Models : Train models with descriptors (e.g., logP, polar surface area) to predict ADMET properties. Prioritize analogs with logP 2–4 for balanced solubility and permeability .
What mechanistic insights can be gained from studying the base sensitivity of intermediates in the synthesis of this compound?
Q. Advanced
- Intermediate Stability : The elimination of HCl during cyclization (e.g., from dithiazolium intermediates) is base-catalyzed. Use weaker bases (e.g., K₂CO₃) to stabilize intermediates and reduce side reactions .
- Kinetic Studies : Monitor reaction progress via in situ IR or LC-MS. Base strength (pKa) inversely correlates with reaction rate; for example, NaHCO₃ slows elimination compared to NaOH .
- Isolation Techniques : Quench reactions at partial conversion to isolate intermediates. Crystallography or 2D NMR (e.g., HSQC) can characterize transient species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
